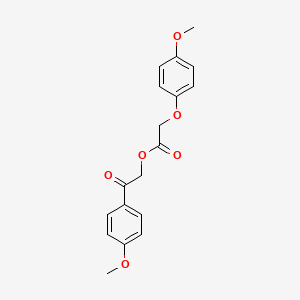
2-(4-Methoxyphenyl)-2-oxoethyl (4-methoxyphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)-2-oxoethyl (4-methoxyphenoxy)acetate is an organic compound that belongs to the class of phenylacetates. This compound is characterized by the presence of two methoxy groups attached to phenyl rings, which are connected through an ester linkage. It is known for its applications in various fields including chemistry, biology, and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-2-oxoethyl (4-methoxyphenoxy)acetate typically involves the esterification of 4-methoxyphenol with 2-(4-methoxyphenyl)-2-oxoacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the ester bond. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-2-oxoethyl (4-methoxyphenoxy)acetate undergoes various chemical reactions including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The ester linkage can be reduced to form alcohols.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(4-Methoxyphenyl)-2-oxoethyl (4-methoxyphenoxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-2-oxoethyl (4-methoxyphenoxy)acetate involves its interaction with specific molecular targets. The methoxy groups and ester linkage play a crucial role in its reactivity and interaction with biological molecules. The compound can modulate various biochemical pathways, leading to its observed biological effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenoxy)methylphenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4-Methoxyphenylacetonitrile
- 4-(4-Methoxyphenyl)benzaldehyde
Uniqueness
2-(4-Methoxyphenyl)-2-oxoethyl (4-methoxyphenoxy)acetate stands out due to its dual methoxy substitution and ester linkage, which confer unique chemical and biological properties
Properties
CAS No. |
827611-32-5 |
|---|---|
Molecular Formula |
C18H18O6 |
Molecular Weight |
330.3 g/mol |
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 2-(4-methoxyphenoxy)acetate |
InChI |
InChI=1S/C18H18O6/c1-21-14-5-3-13(4-6-14)17(19)11-24-18(20)12-23-16-9-7-15(22-2)8-10-16/h3-10H,11-12H2,1-2H3 |
InChI Key |
LERCNVUDOXWTIT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)COC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


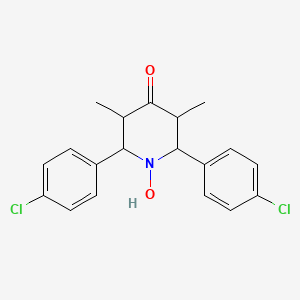
![[Ethoxy(2-hydroxyethoxy)phosphoryl]acetic acid](/img/structure/B12538022.png)
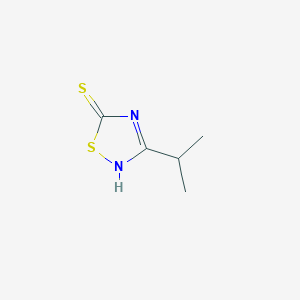
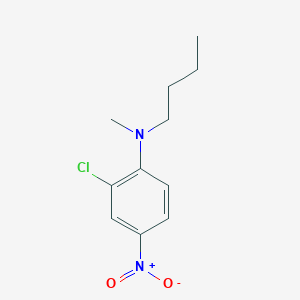
methanone](/img/structure/B12538034.png)
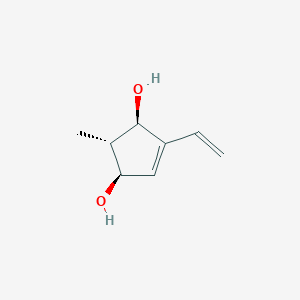
![Bis[3-(azidocarbonyl)phenyl] pentanedioate](/img/structure/B12538051.png)
![N-[(3,5-Di-tert-butyl-4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B12538055.png)
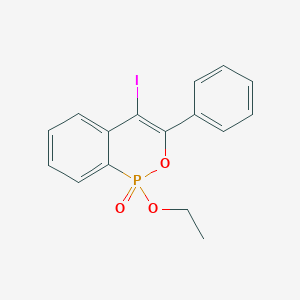
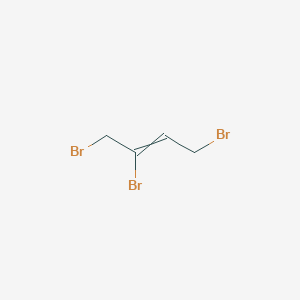
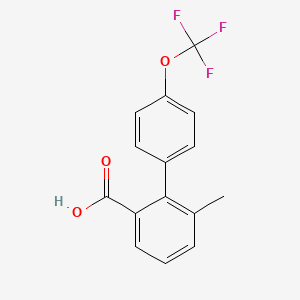

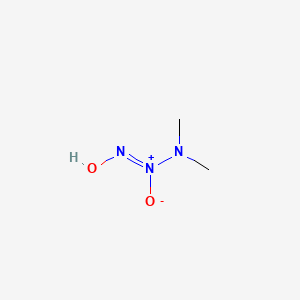
![3-Chloro-4-phenyl-3H-cyclopenta[c]cinnolin-4-ium](/img/structure/B12538077.png)
